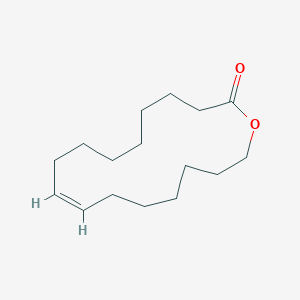

Oxacycloheptadec-10-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxacycloheptadec-10-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILMAYXCYBTEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCCCCCCOC(=O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051965 | |

| Record name | Oxacycloheptadec-10-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28645-51-4 | |

| Record name | Oxacycloheptadec-10-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for Oxacycloheptadec 10 En 2 One

Cyclization Reactions for Macrocyclic Lactone Formation

The formation of macrocyclic lactones, such as Oxacycloheptadec-10-en-2-one, is often achieved through intramolecular cyclization reactions. These methods are designed to favor the formation of the large ring structure over competing intermolecular polymerization.

Cyclization of Long-Chain Hydroxy Acids

A foundational strategy for synthesizing macrocyclic lactones is the intramolecular esterification of long-chain ω-hydroxy acids. This approach involves a precursor molecule that contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at its termini. The reaction creates a cyclic ester, or lactone, by forming a bond between these two functional groups.

The mechanism for the acid-catalyzed intramolecular cyclization of a hydroxy acid to form a lactone involves several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group, acting as an intramolecular nucleophile, then attacks this activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking hydroxyl group to one of the hydroxyls of the original carboxyl group, creating a good leaving group (water). Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final macrocyclic lactone.

In the synthesis of Oxacycloheptadec-10-en-2-one, specific reagents are employed to facilitate the cyclization and improve yields.

Trimethyl Orthoformate (TMOF): This reagent plays a crucial role in driving the esterification reaction forward. It is an effective dehydrating agent, reacting with the water produced during esterification to form methanol and methyl formate. By removing water from the reaction equilibrium, it promotes the formation of the ester, which is a critical step before the final ring closure. google.com

Diacetyl Oxide (Acetic Anhydride): Acetic anhydride (B1165640) is also utilized in patented synthetic routes. google.com It can act as an activating agent for the carboxylic acid and also serves as a dehydrating agent, contributing to the efficient formation of the lactone.

A patented method for the preparation of Oxacycloheptadec-10-en-2-one outlines a specific, multi-step process designed for convenience and economic viability. google.com This industrial process starts with 9,10,16-trihydroxyhexadecanoic acid (ustilic acid) and proceeds through a series of reactions to yield the target macrocycle. google.com The process involves reacting the starting material with trimethyl orthoformate, followed by a reaction with acetic anhydride, and finally a cyclization step facilitated by glycerine at high temperatures. google.com

The table below details the key stages and conditions of this patented synthetic route. google.com

| Step | Reactants | Key Reagents | Temperature Conditions | Purpose |

| (i) | 9,10,16-ustilic acid, methyl alcohol | Trimethyl Orthoformate (TMOF) | 25°C to 145°C | Formation of an intermediate reaction mixture. |

| (ii) | First reaction mixture | Diacetyl Oxide (Acetic Anhydride) | 140°C to 145°C | Formation of a second intermediate. |

| (iii) | Second reaction mixture | Glycerine | 170°C to 230°C | Cyclization to form the crude lactone. |

| (iv) | Crude product | - | - | Separation and purification to yield final product. |

This optimized route provides a practical method for the industrial-scale production of Oxacycloheptadec-10-en-2-one. google.com

Baeyer-Villiger Oxidation of Precursor Cyclic Ketones

The Baeyer-Villiger oxidation is a powerful and widely used reaction in organic synthesis that converts a ketone into an ester, or a cyclic ketone into a lactone. organic-chemistry.org This transformation is achieved by treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgnih.gov

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.com This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxide. nrochemistry.comorganicchemistrytutor.com This rearrangement step is the key to the reaction and results in the insertion of an oxygen atom next to the original carbonyl carbon, thus forming the lactone. The reaction is stereospecific, with the migrating group retaining its stereochemistry. organicchemistrytutor.com This method serves as a crucial tool for synthesizing macrocyclic lactones from large cyclic ketone precursors. nih.gov

Ring-Closing Metathesis (RCM) in the Synthesis of Oxacycloheptadec-10-en-2-one and Unsaturated Macrolactones

Ring-Closing Metathesis (RCM) has emerged as a dominant strategy for the synthesis of unsaturated macrocycles, including lactones. nih.govacs.org This reaction utilizes metal catalysts, most notably ruthenium-based complexes like Grubbs catalysts, to form a new carbon-carbon double bond by joining the two ends of a diene precursor. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a volatile byproduct, typically ethylene, which is removed from the reaction mixture. wikipedia.org

RCM is particularly valuable for synthesizing large rings (from 5- to over 30-membered) and is tolerant of a wide variety of functional groups, making it a versatile tool in organic chemistry. organic-chemistry.org The synthesis of Oxacycloheptadec-10-en-2-one and similar unsaturated macrolactones can be achieved by designing a linear hydroxy acid precursor that contains terminal alkene groups. After esterification, the resulting diene ester is subjected to RCM conditions to form the cyclic unsaturated lactone. acs.orgrsc.org The efficiency of RCM has made it a favored method for accessing complex macrocyclic structures that were previously difficult to synthesize. wikipedia.org

Catalyst Design and Evaluation for Efficient RCM (e.g., Ruthenium-Indenylidene Complexes)

Ring-closing metathesis (RCM) stands out as a powerful tool for the synthesis of macrocycles like Oxacycloheptadec-10-en-2-one. The choice of catalyst is paramount in achieving high efficiency and selectivity. While traditional Grubbs-type catalysts have been employed, research has demonstrated the superior performance of specialized catalytic systems.

Ruthenium-indenylidene complexes have emerged as robust and efficient pre-catalysts for various RCM reactions. These complexes exhibit enhanced thermal stability compared to their benzylidene counterparts and demonstrate high activity. Their design allows for fine-tuning of both steric and electronic effects within the metal's coordination sphere through the selection of appropriate ancillary ligands, thereby optimizing their performance for specific substrates. This adaptability makes them particularly well-suited for the challenging synthesis of medium- to large-sized rings.

In the context of synthesizing Oxacycloheptadec-10-en-2-one, often referred to as ambrettolide, specific catalyst systems have been evaluated to maximize yield and stereoselectivity. Notably, molybdenum- and tungsten-based mono-aryloxide pyrrolide (MAP) complexes have shown exceptional performance in the Z-selective synthesis of ambrettolide. These catalysts facilitate the efficient cyclization of diene precursors under mild conditions.

A comparative evaluation of Mo- and W-based MAP catalysts in the synthesis of (Z)-ambrettolide highlights their distinct advantages. The Mo-based catalyst, while highly active, can be more susceptible to causing post-RCM stereoisomerization. In contrast, the W-based variant offers lower activity but provides greater control over kinetic Z-selectivity, minimizing the loss of the desired isomer over time.

Table 1: Catalyst Performance in the Z-Selective RCM Synthesis of Ambrettolide

| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Mo-MAP | 5.0 | 1 | >98 | 83 | 91:9 |

| W-MAP | 7.5 | 2 | >98 | 80 | 91:9 |

Data sourced from a study on efficient and selective formation of macrocyclic disubstituted Z alkenes. nih.gov

Control of Regio- and Stereoselectivity in RCM Products

Achieving high levels of regio- and stereoselectivity is a critical challenge in the synthesis of complex macrocycles. In the case of Oxacycloheptadec-10-en-2-one, the geometry of the endocyclic double bond significantly influences its properties. The development of catalysts that favor the formation of the Z-isomer is a key area of research.

The aforementioned Mo- and W-based MAP catalysts have proven to be highly effective in controlling the stereochemistry of the RCM product, leading to a high proportion of the desired Z-isomer of ambrettolide. nih.gov This level of control is attributed to the specific ligand environment of the catalyst, which directs the approach of the substrate and influences the transition state of the metathesis reaction. The inherent thermodynamic preference for the more stable E-isomer in macrocycles makes the kinetic control offered by these catalysts particularly valuable. wikipedia.org

The choice between the Mo and W catalysts can be tailored to the specific substrate and desired outcome. For substrates where the risk of isomerization is high, the less reactive but more selective W-based catalyst may be preferred to preserve the kinetic Z-selectivity. nih.gov

Strategies for Preventing Isomerization during Metathesis Reactions

A common side reaction in olefin metathesis is the isomerization of the newly formed double bond, which can lead to a mixture of E/Z isomers and reduce the yield of the desired product. This is often attributed to the formation of metal hydride species from the decomposition of the primary metathesis catalyst. organic-chemistry.org

To counteract this, various strategies have been developed. One effective method involves the use of additives that can suppress the isomerization pathway without significantly impeding the primary RCM reaction. Research has shown that 1,4-benzoquinones and their electron-deficient derivatives are effective at preventing olefin migration in ruthenium-catalyzed metathesis reactions. organic-chemistry.orgcaltech.edunih.govresearchgate.net These additives are thought to either prevent the formation of the detrimental metal hydride species or react with them rapidly, thus preserving the stereochemical integrity of the product. organic-chemistry.org

Other approaches to mitigate isomerization include the use of phosphorous acid or phosphinic acid as isomerization suppression agents, which can passivate the residual metathesis catalyst. google.com Careful control of reaction time is also crucial, as prolonged exposure to the catalyst can increase the likelihood of isomerization, even with highly selective catalysts. nih.gov

Process Innovations for Enhanced Yields (e.g., Vacuum Distillation for Product Removal)

Beyond catalyst design, process innovations play a crucial role in maximizing the yield of Oxacycloheptadec-10-en-2-one. In RCM reactions, the equilibrium can be shifted towards the desired macrocycle by removing the volatile byproduct, ethylene. This is typically achieved by conducting the reaction under a vacuum or with a continuous flow of an inert gas.

A significant challenge in macrocyclization is the potential for competing oligomerization or polymerization reactions, especially at higher substrate concentrations. To overcome this, reactions are often performed under high dilution conditions, which can be impractical for large-scale synthesis.

An innovative approach to enhance the yield of macrocyclic lactones involves the in-situ removal of the product from the reaction mixture. One such technique is the use of vacuum distillation. By conducting the RCM at a temperature that allows for the continuous distillation of the macrocyclic product as it is formed, the equilibrium is constantly shifted towards product formation, and the product is protected from potential degradation or side reactions in the catalytic environment. This strategy has been proposed for the synthesis of unsaturated macrolactones, offering a pathway to improved yields.

Novel Synthetic Routes and Green Chemistry Approaches

While RCM is a dominant strategy, other synthetic routes to Oxacycloheptadec-10-en-2-one have been explored, with an increasing emphasis on green chemistry principles. A significant focus has been on the utilization of renewable feedstocks.

One notable green approach is the synthesis of ambrettolide from aleuritic acid, a major component of shellac, which is a natural resin. fragrantica.comscentree.co This multi-step synthesis avoids the use of heavy metal catalysts for the cyclization step, instead relying on more classical organic transformations. Another sustainable route utilizes phloionolic acid, which can be derived from cork, as a starting material for the synthesis of ambrettolide. rsc.org

These approaches, which transform biomass-derived materials into high-value chemicals, are aligned with the principles of green chemistry by reducing reliance on petrochemical feedstocks. fragrantica.com The development of such routes is crucial for the sustainable production of fragrances and other specialty chemicals.

Synthetic Exploration of Oxacycloheptadec-10-en-2-one Derivatives and Homologues

The synthetic methodologies developed for Oxacycloheptadec-10-en-2-one can be extended to the preparation of its derivatives and homologues, allowing for the exploration of structure-activity relationships, particularly in the context of fragrance chemistry. The musky odor of macrocyclic lactones is often dependent on the ring size and the presence and position of substituents and unsaturation.

Research in this area has led to the synthesis of various isomers of ambrettolide, with the position of the double bond being a key variable. For instance, synthetic routes to isomers such as oxacycloheptadec-8-en-2-one and oxacycloheptadec-11-en-2-one have been reported. The synthesis of these homologues often involves similar strategies, such as the cyclization of corresponding long-chain hydroxy acids or the application of RCM to appropriately designed diene precursors.

Furthermore, the synthesis of homologues with different ring sizes, such as the 15-membered ring lactone, has been achieved. The exploration of these structural variations allows for the fine-tuning of the olfactory properties of the resulting macrocycles. The development of robust synthetic platforms for Oxacycloheptadec-10-en-2-one provides a foundation for the systematic synthesis and evaluation of a library of related compounds, contributing to a deeper understanding of the chemical basis of musk fragrance.

Mechanistic Investigations of Oxacycloheptadec 10 En 2 One Chemical Transformations

Studies on Oxidation Pathways to Carboxylic Acids

The oxidation of Oxacycloheptadec-10-en-2-one can lead to the formation of corresponding carboxylic acids. This transformation typically involves the cleavage of the lactone ring. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for this purpose. The reaction proceeds through the hydrolysis of the ester bond, which is a "phase I" metabolic reaction, to form an aliphatic mono-carboxylic acid. europa.eu This ring-opened hydroxy acid can then be further oxidized.

The specific carboxylic acid formed depends on the position of the initial oxidative attack. For instance, the oxidation of related macrocyclic compounds like limonene (B3431351) has been shown to produce a variety of carboxylic acids, which are significant in atmospheric chemistry. copernicus.org While the primary oxidation product of Oxacycloheptadec-10-en-2-one is a dicarboxylic acid resulting from the cleavage of the lactone, other oxidative processes can also occur at the double bond, potentially leading to different acidic products under specific conditions.

| Oxidizing Agent | General Product Class | Noteworthy Aspects |

| Potassium Permanganate | Carboxylic Acids | Strong oxidizing agent capable of cleaving the lactone ring. |

| Chromium Trioxide | Carboxylic Acids | Another powerful oxidizing agent used for similar transformations. |

| Ozone/OH Radicals | Various Carboxylic Acids | Can lead to a complex mixture of acidic products, as seen in related cyclic compounds. copernicus.org |

This table summarizes common oxidizing agents and the expected class of products from the oxidation of Oxacycloheptadec-10-en-2-one.

Analysis of Reduction Reactions Leading to Corresponding Alcohols

The reduction of the carbonyl group in Oxacycloheptadec-10-en-2-one yields the corresponding alcohol, specifically a diol, upon ring opening. This is a common reaction for aldehydes and ketones, which are reduced to primary and secondary alcohols, respectively. libretexts.org For the reduction of lactones like Oxacycloheptadec-10-en-2-one, potent reducing agents are typically required.

Commonly used reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a particularly strong reducing agent capable of reducing esters and lactones to alcohols. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. libretexts.org This initially forms an alkoxide ion, which upon protonation (e.g., by the addition of H₃O⁺ in a second step), yields the alcohol product. libretexts.org In the case of Oxacycloheptadec-10-en-2-one, the reduction of the lactone function results in the formation of a diol.

| Reducing Agent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Diol (upon ring opening) | A milder reducing agent, often used for its safety and ease of handling. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diol (upon ring opening) | A very powerful and reactive reducing agent, effective for lactone reduction. libretexts.org |

This table outlines the reagents used for the reduction of Oxacycloheptadec-10-en-2-one and the resulting alcohol product.

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The carbonyl carbon of the lactone group in Oxacycloheptadec-10-en-2-one is electrophilic and thus susceptible to attack by nucleophiles. These reactions are a form of nucleophilic acyl substitution. Depending on the nucleophile and reaction conditions (acidic or basic), a variety of substituted products can be formed.

For instance, amines and alcohols can act as nucleophiles, leading to the formation of amides and new esters, respectively, through ring-opening of the lactone. Enzymatic ring-opening polymerization (eROP) of lactones using nucleophilic initiators like alcohols has also been studied. researchgate.net In these reactions, a nucleophile such as an alcohol initiates the polymerization by attacking the carbonyl carbon of the lactone. researchgate.net This highlights the potential for creating novel polymeric materials from this macrocyclic compound.

| Nucleophile | Reaction Conditions | Major Product Type |

| Amines | Acidic or Basic | Ring-opened amides |

| Alcohols | Acidic or Basic | Ring-opened esters (transesterification) |

| Water (Hydrolysis) | Acidic or Basic | Ring-opened hydroxy carboxylic acid |

This table details the types of products formed from nucleophilic substitution reactions at the carbonyl carbon of Oxacycloheptadec-10-en-2-one.

Biological Activity Investigations and Molecular Mechanisms of Oxacycloheptadec 10 En 2 One

Olfactory Receptor Interactions and Signal Transduction Mechanisms

The perception of scent, particularly the characteristic fragrance of musks like Oxacycloheptadec-10-en-2-one, is a complex process initiated at the molecular level. yale.edu This process involves specialized proteins in the nasal cavity and a cascade of intracellular events that translate a chemical signal into a neural impulse recognized as a specific smell.

Binding Affinity and Activation of G-Protein Coupled Receptors

The initial step in scent perception is the interaction between an odorant molecule and an olfactory receptor (OR). yale.edu These receptors are part of the G-protein coupled receptor (GPCR) superfamily, the largest gene family in mammals, highlighting their critical role in detecting a vast array of smells. google.comwikipedia.orgmerckmillipore.com When inhaled, Oxacycloheptadec-10-en-2-one travels to the olfactory epithelium in the nasal cavity, where it dissolves in the mucus and binds to specific ORs located on the cilia of olfactory sensory neurons. koreamed.org

Research has identified several human olfactory receptors that respond to musk compounds. yale.edu Notably, the human receptor OR5AN1 has been identified as a specific receptor for muscone (B1676871), a related macrocyclic musk, and it also responds to other musk compounds. nih.govjneurosci.org Studies have also implicated OR5A2 as a receptor that is broadly activated by structurally diverse groups of musks, including macrocyclic lactones like Ambrettolide (an isomer of Oxacycloheptadec-10-en-2-one). google.comresearchgate.net The binding of the musk molecule to the receptor is a highly specific interaction, though a single odorant can bind to multiple receptors with varying affinities, and a single receptor can recognize multiple odorants. wikipedia.orgkoreamed.org This combinatorial recognition is fundamental to the ability to distinguish between thousands of different scents. koreamed.org

The binding event induces a conformational change in the GPCR. This structural change activates an associated G-protein (specifically, the Golf subtype) on the intracellular side of the neuron's membrane. wikipedia.orgkoreamed.org

Cellular and Neurological Pathways of Scent Perception

The activation of the G-protein initiates a signal transduction cascade. The activated Golf protein stimulates an enzyme called adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a crucial secondary messenger in this pathway. wikipedia.orgkoreamed.org

The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels in the neuron's membrane. This allows an influx of positively charged ions, primarily calcium and sodium, into the cell. This influx depolarizes the olfactory sensory neuron, generating an electrical signal known as an action potential.

This nerve impulse travels along the neuron's axon, passing through the cribriform plate to the olfactory bulb in the brain. physiology.org Neurons expressing the same type of olfactory receptor converge their axons onto specific microregions within the olfactory bulb called glomeruli. nih.govphysiology.org This creates a "scent map," where the pattern of activated glomeruli corresponds to the specific odorant. physiology.org For instance, muscone has been shown to activate a specific cluster of glomeruli in the anteromedial olfactory bulb in mice. nih.gov From the olfactory bulb, the signal is then relayed to higher cortical areas of the brain for further processing, leading to the conscious perception of the musk fragrance and any associated memories or emotional responses. yale.eduannualreviews.org

Exploration of Broader Biological Potentials

Beyond its well-known role in perfumery, research into Oxacycloheptadec-10-en-2-one and related macrocyclic compounds has uncovered a range of other potential biological activities.

Antimicrobial Properties Research

Oxacycloheptadec-10-en-2-one, also known as Ambrettolide in its isomeric forms, has been identified as a component in plant extracts exhibiting antimicrobial properties. lucp.netresearchgate.net For example, a hexane (B92381) extract of Senna hirsuta leaves, containing Oxacycloheptadec-8-en-2-one, demonstrated moderate activity against pathogenic bacteria and fungi. researchgate.netrjpbcs.com Similarly, the essential oil of Alluaudia procera, which contains (Z)-Oxacycloheptadec-8-en-2-one (ambrettolide) as its main component, showed inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov

The proposed mechanism for the antimicrobial action of ambrette seed oil, rich in ambrettolide, involves damage to bacterial cell membranes due to the compound's hydrophobicity. researchgate.net Studies on deer musk, which contains macrocyclic ketones, also show bacteriostatic and bactericidal effects against multidrug-resistant bacteria, suggesting an impact on bacterial cellular membranes. scialert.netresearchgate.net While research on the specific antimicrobial action of pure Oxacycloheptadec-10-en-2-one is ongoing, these findings indicate a potential for macrocyclic lactones in this area. Some synthetic macrocyclic musks, like Pentalide, are also noted to have antibacterial properties. soda.co.jp

Table 1: Antimicrobial Activity of Plant Extracts Containing Oxacycloheptadec-en-2-one Isomers

| Plant Source | Extract/Oil | Isomer Identified | Target Microorganism(s) | Observed Effect | Reference |

| Senna hirsuta | n-hexane leaf extract | Oxacycloheptadec-8-en-2-one | E. coli, S. typhi, C. albicans, F. oxysporum | Moderate inhibition | researchgate.net, rjpbcs.com |

| Alluaudia procera | Leaf essential oil | (Z)-Oxacycloheptadec-8-en-2-one | Staphylococcus aureus | Growth inhibition | mdpi.com, nih.gov |

| Abelmoschus moschatus (Ambrette) | Seed oil | Ambrettolide | Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis | Inhibitory effect | researchgate.net |

| Citrus medica | Hexane peel extract | Oxacycloheptadec-8-en-2-one | General antimicrobial | High antimicrobial activity noted | lucp.net |

Antiasthmatic Activity Studies (Focus on Isomeric Forms)

While direct studies on the antiasthmatic properties of Oxacycloheptadec-10-en-2-one are limited, research into the broader pharmacological effects of musk compounds provides a basis for potential investigation. Traditional medicine has utilized musk for its anti-inflammatory effects. researchgate.net Given that asthma is an inflammatory airway disease, compounds that can modulate inflammatory pathways are of significant interest. The specific isomeric form of a molecule can be crucial for its biological activity. nih.gov Therefore, future research would need to systematically evaluate the different isomers of Oxacycloheptadec-10-en-2-one to determine if they possess any efficacy in modulating the bronchoconstriction and inflammation characteristic of asthma.

Anticancer Activity Research (Focus on Isomeric Forms and Related Macrocycles)

The potential for macrocyclic lactones and ketones as anticancer agents is an active area of research. mdpi.combioworld.com Studies have shown that various macrocyclic compounds can exhibit cytotoxic effects against cancer cell lines. nih.govmdpi.com For instance, macrocyclic lactones have been found to kill nasopharyngeal carcinoma (NPC) cells by inhibiting the PAK1 kinase, a protein involved in cell proliferation pathways. dovepress.com

Research on the essential oil of Alluaudia procera, which is rich in ambrettolide ((Z)-Oxacycloheptadec-8-en-2-one) and its isomers, demonstrated cytotoxic activity against acute myeloid leukemia cancer cells (HL60). mdpi.comresearchgate.net The study found that the essential oil induced a concentration-dependent reduction in cancer cell viability. mdpi.com Other related macrocyclic compounds have also shown promise. Avermectins, a group of macrocyclic lactones, have demonstrated anti-proliferative activity against colon cancer cells. mdpi.com Furthermore, studies on diverse synthetic macrocyclic lactones, such as hexadecan-16-olide, have shown carcinostatic activity and an ability to inhibit the invasion of human fibrosarcoma cells. nih.gov The stereochemistry and structure of the macrocycle are critically important for biological activity and selectivity against cancer cells. nih.gov

Table 2: Cytotoxic Activity of Essential Oils/Extracts Containing Macrocyclic Lactones

| Source / Compound | Compound/Isomer Focus | Cancer Cell Line | Key Finding (IC50) | Reference |

| Alluaudia procera Essential Oil | (Z)-Oxacycloheptadec-8-en-2-one & isomers | HL60 (Leukemia) | 25.5 ± 5.5 µg/mL | mdpi.com |

| Alluaudia procera Essential Oil | (Z)-Oxacycloheptadec-8-en-2-one & isomers | HL60R (Resistant Leukemia) | 45.8 ± 6.2 µg/mL | mdpi.com |

| Avermectin B1a | Avermectin (Macrocyclic lactone) | HCT-116 (Colon) | 30 µM | mdpi.com |

| Acteoside | Phenylpropanoid glycoside | MCF-7 (Breast) | 134.83 µg/mL | waocp.org |

| Plantamajoside | Phenylpropanoid glycoside | MCF-7 (Breast) | 225.10 µg/mL | waocp.org |

In Vitro and In Vivo Models for Antitumor Evaluation

The antitumor properties of Oxacycloheptadec-10-en-2-one, often as a major component of complex essential oils, have been investigated using various in vitro models. Research has particularly focused on its effects on cancer cell viability. For instance, the essential oil of Alluaudia procera, in which the C16 macrocyclic lactone Ambrettolide ((Z)-oxacycloheptadec-8-en-2-one), an isomer of Oxacycloheptadec-10-en-2-one, is a major component (18.1%), has been evaluated for its cytotoxic activity. mdpi.commdpi.com

In studies utilizing the human acute myeloid leukemia (AML) cell line HL60, the essential oil demonstrated a capacity to reduce cancer cell viability in a concentration-dependent manner after 72 hours of treatment. nih.govresearchgate.net While these studies were conducted on an essential oil containing a mixture of compounds, the significant presence of macrocyclic lactones like Ambrettolide suggests they may be key contributors to the observed biological activity. mdpi.comresearchgate.net The cytotoxic effects observed in these cancer models are attributed to the coordinated activities of the various compounds within the oil, with particular speculation on the role of the C16 macrocyclic lactones. nih.govresearchgate.net Currently, published research primarily focuses on in vitro models, with in vivo data on the direct antitumor effects of pure Oxacycloheptadec-10-en-2-one being less prevalent in the reviewed literature.

Table 1: In Vitro Cytotoxicity of Alluaudia procera Essential Oil on HL60 Leukemia Cells

| Treatment Group | Concentration | % Cell Viability (Mean ± SE) |

| Control | 0 µg/mL | 100 ± 0 |

| A. procera EO | 10 µg/mL | ~80 ± 5 |

| A. procera EO | 25 µg/mL | ~65 ± 4 |

| A. procera EO | 50 µg/mL | ~50 ± 6 |

| A. procera EO | 100 µg/mL | ~35 ± 5 |

Note: This table is generated based on graphical data presented in studies evaluating the essential oil of A. procera, where an isomer of Oxacycloheptadec-10-en-2-one is a major component. nih.govresearchgate.net The values represent an approximation of the reported dose-dependent cytotoxic effect.

Interactions with Drug-Resistant Biological Systems

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Natural products are being explored as potential strategies to overcome this obstacle. researchgate.net The essential oil of Alluaudia procera, rich in macrocyclic lactones including an isomer of Oxacycloheptadec-10-en-2-one, has been tested on a doxorubicin-resistant and MDR variant of the HL60 leukemia cell line, known as HL60R. mdpi.comnih.gov

The essential oil induced a concentration-dependent reduction in the viability of these drug-resistant HL60R cells, demonstrating that its cytotoxic effects extend to MDR cancer models. nih.govresearchgate.net The different levels of cytotoxicity observed between the sensitive (HL60) and resistant (HL60R) cell lines have led to the hypothesis that C16 macrocyclic lactones could potentially be substrates of P-glycoprotein (P-gp). mdpi.com P-gp is a well-known ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and is a key mechanism of MDR. mdpi.com When the essential oil was co-administered with doxorubicin (B1662922) on the resistant cells, the resulting effect was additive, suggesting a complex interaction rather than a synergistic reversal of resistance. mdpi.comresearchgate.net These findings highlight the potential of macrocyclic lactones to interact with and exert activity on biological systems that have developed resistance to conventional drugs. nih.govresearchgate.net

Mechanistic Insights into Enzyme Inhibition (e.g., Topoisomerase II)

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical targets for anticancer drugs. mdpi.comwikipedia.org Type II topoisomerases (Topo II), such as Topo IIα, function by creating transient double-strand breaks in the DNA to manage tangles and supercoils, a process vital for chromosome segregation during cell division. wikipedia.orgnih.gov Inhibitors of Topo II are broadly classified into two categories: poisons and catalytic inhibitors. mdpi.com

Topo II poisons, which include clinically used drugs like etoposide (B1684455) and doxorubicin, act by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. mdpi.comnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks that can trigger apoptosis and cell death. wikipedia.orgnih.gov

In contrast, catalytic inhibitors interfere with the enzyme's function without trapping the DNA-cleavage complex. mdpi.com Their mechanisms can include blocking ATP binding or hydrolysis, preventing the enzyme from binding to DNA, or trapping the enzyme in a "closed clamp" conformation after DNA strand passage is complete but before the enzyme dissociates. nih.govnih.gov This disruption of the catalytic cycle also prevents the proper segregation of chromosomes, leading to cell cycle arrest, typically in the G2 phase or mitosis. nih.gov While many current anticancer therapies are Topo II poisons, their potential to cause DNA damage and contribute to drug resistance has spurred interest in developing catalytic inhibitors as potentially safer, non-DNA-damaging agents. mdpi.com Although compounds like Oxacycloheptadec-10-en-2-one have been identified in plant extracts with antitumor activity, direct experimental evidence explicitly detailing its mechanism as a Topo II inhibitor is not yet extensively documented. scispace.comijpsr.com However, the known role of Topo II as a target for other complex natural products suggests that enzyme inhibition is a plausible mechanism of action for macrocyclic lactones that warrants further investigation.

Putative Pheromonal Roles and Binding Protein Interactions in Primates

Pheromonal communication is a widespread phenomenon, but its existence and mechanisms in higher primates, especially humans, remain subjects of scientific inquiry. researchgate.netnih.gov A "reverse chemical ecology" approach has been used to identify potential pheromones by studying the binding properties of pheromone-carrier proteins. researchgate.net Research has focused on a salivary protein (SAL), which is a member of the odorant-binding protein family, across different primate species. nih.gov

Studies have expressed and compared the SAL orthologous proteins from a lemur (Microcebus murinus), where chemical communication is well-established; an Old-World monkey (Cercocebus atys); and a reconstructed human SAL (Homo sapiens). researchgate.netnih.gov The gene for human SAL is typically disrupted by a mutation that prevents its translation, but it was reconstructed for these experiments. nih.gov

Ligand-binding assays with these three recombinant SAL proteins revealed that macrocyclic lactones and ketones are the best ligands for all of them. researchgate.netnih.gov This suggests that compounds like pentadecanolide and cyclopentadecanone, which are structurally related to Oxacycloheptadec-10-en-2-one, are strong candidates for putative pheromones in these primate species. researchgate.net The finding that the binding characteristics of these proteins are conserved from lemurs to humans indicates that the function of this carrier protein has not significantly changed during evolution, even though its physiological role may be impaired in modern humans due to the gene disruption. researchgate.netnih.gov This research provides a biochemical basis for the potential role of macrocyclic lactones like Oxacycloheptadec-10-en-2-one in primate chemical communication. researchgate.net Further supporting this, a chemical closely related to hexadecanolide has been identified in the gland secretions of the Mandrillus sphinx, a monkey species related to C. atys. researchgate.netscispace.com

Structure Activity Relationship Sar and Computational Modeling of Oxacycloheptadec 10 En 2 One and Its Analogues

Comparative Analysis of Structural and Functional Analogues

Oxacycloheptadec-10-en-2-one belongs to the macrocyclic musk family, one of three main classes of synthetic musks, alongside nitro-musks and polycyclic musks. ospar.org While these classes have different chemical structures, they can elicit similar musky odor perceptions. ospar.orgnih.gov Macrocyclic musks, which include naturally occurring compounds like muscone (B1676871) and synthetic lactones like Oxacycloheptadec-10-en-2-one (also known as Ambrettolide), are characterized by large ring structures, typically containing 15 or more atoms. ospar.orglookchem.com

The fragrance and functional properties of Oxacycloheptadec-10-en-2-one can be understood better through comparison with other synthetic musks that serve as functional analogues in perfumery. These compounds, while all providing a 'musk' character, possess distinct olfactory profiles and physicochemical properties that influence their application.

A comparative table of key musk compounds highlights these differences:

| Compound | Class | CAS Number | Key Structural Features | Olfactory Profile |

| Oxacycloheptadec-10-en-2-one (Ambrettolide) | Macrocyclic Lactone | 28645-51-4 | 17-membered lactone ring, one C=C double bond | Fine, powerful musk with floral undertones. lookchem.comgivaudan.com |

| Habanolide | Macrocyclic Lactone | 111879-80-2 | 16-membered lactone ring, trans C=C double bond | Metallic, warm, animalic musk. |

| Galaxolide | Polycyclic Musk | 1222-05-5 | Tricyclic isochroman (B46142) structure | Fresh, clean, floral, powdery musk. industrialchemicals.gov.au |

| Tonalide | Polycyclic Musk | 1506-02-1 | Tetralin structure | Powdery, sweet musk. |

| Musk Ketone | Nitro-musk | 81-14-1 | Substituted benzene (B151609) ring with nitro groups | Sweet, floral, musky. ospar.org |

This table is generated based on data from the text.

Key Research Findings:

Structural Influence on Odor: The size of the macrocyclic ring and the presence of heteroatoms or double bonds are critical design elements. illinois.edu For instance, replacing a (Z)-double bond in ambrettolide with a sulfur atom has been explored to apply the principle of bioisosterism. illinois.edu

Functional Differences: While all listed compounds are used for their musk scent, their profiles vary significantly. Habanolide's metallic character contrasts with the fresher scent of Galaxolide. Oxacycloheptadec-10-en-2-one is noted for its exceptional diffusion and its ability to enhance the top notes of a fragrance, acting as a superb fixative. givaudan.com

Market and Safety Context: Historically, nitro-musks and polycyclic musks were widely used, but concerns over properties like bioaccumulation led to a shift towards macrocyclic musks. ospar.orgindustrialchemicals.gov.auillinois.edumdpi.com Macrocyclic musks are often considered more favorable due to better biodegradability profiles compared to polycyclic musks. industrialchemicals.gov.au

Elucidating the Influence of Stereoisomerism on Biological Activities

Stereochemistry, particularly the geometry of double bonds within the macrocyclic ring, plays a pivotal role in the biological and olfactory properties of unsaturated lactones like Oxacycloheptadec-10-en-2-one. Geometric isomers, such as the (E)- and (Z)-configurations (or trans and cis) of the double bond, can exhibit distinct physicochemical properties and sensory characteristics.

Key Research Findings:

Isomeric Olfactory Differences: Research on analogous pentadecenolides has shown that isomers with a trans double bond possess musky notes that are more animalic, elegant, and powerful than their corresponding cis isomers. google.com This suggests the specific spatial arrangement dictated by the double bond's geometry is crucial for optimal interaction with olfactory receptors.

Enantioselectivity: For chiral macrocyclic musks, enantiomers can also display significantly different olfactory properties. For example, l-muscone is known to have a stronger and higher-quality musk aroma than d-muscone, indicating that musk receptors can be highly stereoselective. nih.gov While Oxacycloheptadec-10-en-2-one itself is not chiral unless substituted, this principle underscores the importance of 3D structure in determining odor perception. The olfactory properties of many fragrance compounds are dependent on their complex stereochemistry. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. sci-hub.st For fragrance molecules like Oxacycloheptadec-10-en-2-one, QSAR models can predict properties such as odor intensity, character, and toxicological endpoints, thereby guiding the design of new molecules and reducing the need for extensive animal testing. researchgate.net

The development of a QSAR model involves creating a statistical correlation between calculated molecular descriptors (numerical representations of a molecule's properties) and an observed biological effect. sci-hub.st

Key Research Findings:

Predicting Toxicity: QSAR models have been successfully developed for various toxicological endpoints for fragrance materials, including macrocyclic musks. researchgate.net For a set of 79 fragrance compounds, models were created to predict mouse oral LD50, inhibition of NADH-oxidase, and effects on mitochondrial membrane potential. researchgate.net These models help in the early-stage screening of new compounds.

Predicting Olfactory Properties: A combinatorial QSAR (Combi-QSAR) approach has been applied to a large dataset of ambergris fragrance compounds, which often have complex stereochemistry. acs.orgnih.gov This method explores multiple combinations of descriptor sets and correlation methods to find statistically significant models that can predict odor intensity. acs.orgnih.gov

Model Validation: A crucial step in model development is rigorous validation to ensure its predictive power and robustness. acs.org This involves using both internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. acs.orgnih.gov For example, a 3D-QSAR model developed for synthetic musks showed good predictive ability with a cross-validation coefficient (q²) of 0.753 and an external test coefficient (r²pred) of 0.940. mdpi.com

Chemometrics encompasses the statistical and mathematical methods used to design or select optimal procedures and to extract maximum chemical information by analyzing chemical data. mdpi.com In QSAR, chemometric methods are essential for selecting the most relevant molecular descriptors and for building the correlation model. sci-hub.stresearchgate.net

Key Research Findings:

Descriptor Calculation and Selection: A vast number of molecular descriptors can be calculated for a single molecule using software like DRAGON or MolconnZ. researchgate.netacs.org These can be 1D, 2D, or 3D descriptors, representing different aspects of the molecular structure. researchgate.net A pre-reduction step is often applied to remove redundant or highly correlated descriptors. researchgate.net Feature selection methods, such as the All Subset Variable Selection method, are then used to identify the combination of descriptors that results in the best predictive model. researchgate.net

Model Building Techniques: Various statistical methods are employed to build the QSAR model.

Multiple Linear Regression (MLR): This method creates a linear equation correlating the biological activity with the selected descriptors. sci-hub.stresearchgate.net

k-Nearest Neighbors (kNN): This is a classification method that predicts the activity of a new compound based on the activities of its closest neighbors in the descriptor space. acs.orgnih.gov For ambergris fragrance compounds, kNN classification combined with CoMFA descriptors was found to be a highly effective QSAR approach. acs.org

Other Methods: Other advanced techniques like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are also used to handle complex, non-linear relationships between structure and activity. sci-hub.stacs.org

The application of these sophisticated computational and statistical methods allows researchers to build reliable predictive models, facilitating the efficient design and evaluation of new macrocyclic musk compounds like Oxacycloheptadec-10-en-2-one.

Environmental Fate and Biodegradation Studies of Oxacycloheptadec 10 En 2 One

Biodegradation Kinetics in Aquatic Environments

The biodegradation of Oxacycloheptadec-10-en-2-one in aquatic environments is a key process influencing its environmental concentration. acs.org Studies investigating its degradation kinetics often employ simulation tests that mimic environmental conditions. researchgate.netnih.gov

A study on the biodegradation of a mixture of nine chemicals, including Oxacycloheptadec-10-en-2-one, used an inoculum from a Danish stream and incubated the test systems at 12 °C for up to 30 days. researchgate.netnih.gov The primary biodegradation kinetics were determined by analyzing the ratio of the compound in biotic versus abiotic test systems. researchgate.net The results for Oxacycloheptadec-10-en-2-one in this mixture test showed a lag phase before degradation commenced. researchgate.net

| Time (days) | Remaining Fraction (Biotic/Abiotic Ratio) | Standard Error of Mean (SEM) |

|---|---|---|

| ~1 | ~1.0 | N/A |

| ~5 | ~1.0 | N/A |

| ~10 | ~1.0 | N/A |

| ~15 | ~0.8 | N/A |

| ~20 | ~0.2 | N/A |

| ~25 | ~0.0 | N/A |

The presence of other chemicals in the environment can influence the biodegradation of a specific compound. researchgate.netnih.gov A study investigated the effect of a chemical mixture on the biodegradation kinetics of individual substances. researchgate.netnih.gov For Oxacycloheptadec-10-en-2-one, which exhibited a lag phase of over 14 days when tested individually, the mixture had a notable effect. researchgate.net In some cases, chemicals that degraded when tested alone did not degrade in the mixture, and vice versa. researchgate.netnih.gov This highlights the complexity of predicting environmental degradation from single-substance tests. researchgate.net The study concluded that simulation biodegradation kinetics should ideally be determined in mixtures at environmentally relevant concentrations. researchgate.netnih.gov

Another study that tested a mixture of 19 chemicals at varying concentrations found that at the highest concentrations, the degradation of several substances was delayed. researchgate.net This suggests that high concentrations of chemical mixtures can impact microbial activity and alter degradation patterns. researchgate.net

The composition of microbial communities is a critical factor in the biotransformation of chemical compounds. researchgate.netnih.gov In biodegradation studies, the presence of a mixture of chemicals was found to significantly affect the microbial composition, especially after extended incubation periods. researchgate.netnih.gov

A separate investigation using effluent from a wastewater treatment plant as the inoculum found that high concentrations of a chemical mixture supported the growth of genera such as Acidovorax, Novosphingobium, and Hydrogenophaga. researchgate.netacs.org At lower, more environmentally realistic concentrations, the effect on the microbial community was minimal. acs.org This indicates that the concentration of the chemical mixture plays a role in shaping the microbial community and its degradation capabilities. acs.org The lack of inoculum characterization in many standard tests is a challenge for understanding variations in biodegradation results. acs.orgacs.org

Environmental Partitioning and Distribution Modeling

The environmental distribution of Oxacycloheptadec-10-en-2-one is influenced by its physicochemical properties. lookchem.com Due to its use in consumer products, it is expected to be released primarily into wastewater. industrialchemicals.gov.auindustrialchemicals.gov.au In sewage treatment plants (STPs), a portion of the chemical may be removed through adsorption to sludge and biodegradation. ospar.org

Models like the Level III fugacity model are used to predict the partitioning of chemicals into different environmental compartments such as air, water, sediment, and soil. canada.ca For macrocyclic musks, which are generally neutral organic chemicals with low water solubility and moderate volatility, partitioning between these compartments is expected. industrialchemicals.gov.au The high octanol-water partition coefficient (log Kow) of macrocyclic musks suggests a potential for bioaccumulation. ospar.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₈O₂ | lookchem.com |

| Molecular Weight | 252.39 g/mol | |

| Water Solubility | 0.3 mg/L at 25°C, 6 mg/L at 20°C | directpcw.com |

| Log Pow (Octanol-Water Partition Coefficient) | >6.0, 4.78 | lookchem.comgivaudan.com |

| Vapor Pressure | 1.39E-06 mmHg at 25°C | lookchem.com |

| Henry's Law Constant | Data not available | europa.eu |

Ready Biodegradability Assessment Methodologies

Ready biodegradability tests are screening tools used to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. fao.orgoecd.org The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for these tests, known as the OECD 301 series. fao.orgoecd.org

These methods generally involve inoculating a mineral medium containing the test substance with microorganisms from sources like activated sludge from a domestic wastewater treatment plant. ibacon.com The degradation is monitored over a 28-day period by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen consumption. fao.orgoecd.org

For a substance to be classified as "readily biodegradable," it must meet specific pass levels within a 10-day window during the 28-day test. fao.orgconcawe.eu The pass levels are typically 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production, or 70% removal of DOC. fao.org

Commonly used OECD 301 tests include:

OECD 301F (Manometric Respirometry Test): This method measures the oxygen consumed by the microorganisms. aropha.comwessling-group.com It is suitable for a wide range of substances, including those that are poorly soluble or volatile. ibacon.comaropha.com A substance is considered readily biodegradable if it achieves 60% degradation within the 10-day window. aropha.comwessling-group.com

OECD 301B (CO₂ Evolution Test): This test quantifies the amount of CO₂ produced during biodegradation. aropha.com It is suitable for soluble, poorly soluble, and absorbing materials, but not for volatile ones. aropha.com

OECD 301D (Closed Bottle Test): This method measures the depletion of dissolved oxygen in a closed bottle. ibacon.comaropha.com

While specific ready biodegradability test results for Oxacycloheptadec-10-en-2-one are not detailed in the provided search results, the methodologies described are the standard procedures for such an assessment. The physicochemical properties of Oxacycloheptadec-10-en-2-one, such as its low water solubility, would influence the selection of the most appropriate OECD 301 test method. fao.orgibacon.com

Advanced Analytical Methodologies for Oxacycloheptadec 10 En 2 One Research

Spectroscopic and Chromatographic Techniques for Characterization and Purity Assessment

The comprehensive characterization of Oxacycloheptadec-10-en-2-one relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information regarding the molecule's structure, functional groups, and the presence of impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the core structure and, critically, the geometry of the double bond. The coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum are particularly diagnostic for assigning the (E) or (Z) configuration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight, which in turn confirms the elemental composition and molecular formula (C₁₆H₂₈O₂). google.com Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural insights that help differentiate it from related compounds. google.com

Infrared (IR) Spectroscopy: IR spectroscopy serves to verify the presence of key functional groups. A characteristic strong absorption band for the lactone carbonyl (C=O) group is expected, providing fundamental structural confirmation.

Chromatographic Methods:

Gas Chromatography (GC): GC, frequently coupled with a mass spectrometer (GC-MS), is a standard and powerful technique for assessing the purity of Oxacycloheptadec-10-en-2-one. etamu.edu The retention time of the compound on a specific column under defined conditions serves as an identifier, while the peak area can be used for quantification and purity determination. etamu.edu The method is highly sensitive, making it suitable for detecting trace impurities. fao.org

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for purity analysis. researchgate.netjbiochemtech.comuva.nl By selecting appropriate stationary and mobile phases, HPLC can effectively separate the target compound from synthesis byproducts or degradation products. jbiochemtech.comuva.nl Coupling HPLC with detectors like UV or MS enhances its specificity and sensitivity.

The following table summarizes the primary analytical techniques used for the characterization and purity assessment of Oxacycloheptadec-10-en-2-one.

| Technique | Purpose | Key Information Provided |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms carbon-hydrogen framework and double bond geometry (E/Z configuration) through chemical shifts and coupling constants. |

| Mass Spectrometry (MS/HRMS) | Structural Confirmation | Provides exact molecular weight and formula; fragmentation patterns aid in identification. google.com |

| Infrared (IR) Spectroscopy | Functional Group ID | Confirms the presence of the characteristic lactone carbonyl group. |

| Gas Chromatography (GC-MS) | Purity Assessment & Separation | Determines purity based on retention time and peak area; separates volatile components. etamu.edu |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Separation | Separates the compound from non-volatile impurities; suitable for quantification. researchgate.netjbiochemtech.com |

Development of Methods for Isomeric Separation and Quantification

A significant analytical challenge in Oxacycloheptadec-10-en-2-one research is the separation and quantification of its isomers. The compound can exist as geometric isomers (E/Z) due to the double bond at the C-10 position, and it must be distinguished from positional isomers where the double bond is located elsewhere in the macrocycle (e.g., Oxacycloheptadec-8-en-2-one).

The development of robust analytical methods is critical as different isomers can possess varied chemical and physical properties. Gas chromatography is the foremost technique for addressing this challenge. The subtle differences in the three-dimensional shape and polarity between isomers lead to different interactions with the GC column's stationary phase, resulting in distinct retention times that allow for their separation and subsequent quantification. msu.edu For instance, research on related macrocyclic lactones has demonstrated the successful separation of multiple isomers from complex mixtures using GC-MS.

When chromatographic separation is incomplete, advanced mass spectrometry techniques become vital. Tandem mass spectrometry (MS/MS) can generate unique fragmentation patterns for each isomer, even if they co-elute from the GC column. This allows for their individual identification and quantification. Statistical analysis of mass spectral data is another emerging approach to reliably differentiate between positional isomers that exhibit very high structural similarity. doi.org

The table below outlines the analytical methodologies developed for the specific challenge of isomeric separation and quantification.

| Isomeric Challenge | Primary Analytical Method | Principle of Separation/Quantification |

| Geometric Isomers (E/Z) | Gas Chromatography-Mass Spectrometry (GC-MS) | Different spatial arrangements lead to distinct retention times on the GC column, allowing for separation and quantification by peak area. |

| Positional Isomers (e.g., -10-en- vs. -8-en-) | GC-MS and advanced MS/MS | Isomers may have different GC retention times. Unique fragmentation patterns in the mass spectra provide definitive identification, especially in cases of co-elution. doi.org |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Oxacycloheptadec-10-en-2-one, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of Oxacycloheptadec-10-en-2-one typically involves macrocyclic lactonization of hydroxy acids or olefin metathesis. To ensure reproducibility, researchers should document reaction conditions (temperature, catalysts, solvent systems) and purity of precursors. For example, the use of Grubbs catalysts for ring-closing metathesis requires strict moisture control and inert atmospheres . Characterization via NMR and mass spectrometry is critical for verifying structural integrity .

Q. Which analytical techniques are most effective for characterizing Oxacycloheptadec-10-en-2-one in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly and DEPT-135, resolves stereochemical ambiguities. For trace impurities, tandem MS (LC-MS/MS) with selective ion monitoring enhances sensitivity .

Q. How can researchers validate the structural assignment of Oxacycloheptadec-10-en-2-one when conflicting spectral data arise?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in NMR shifts can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography. Computational methods (DFT calculations) can predict spectroscopic profiles to compare with experimental data .

Advanced Research Questions

Q. What strategies address contradictions in reported thermodynamic stability data for Oxacycloheptadec-10-en-2-one derivatives?

- Methodological Answer : Systematic studies under controlled conditions (e.g., variable-temperature NMR or calorimetry) can resolve discrepancies. Meta-analyses of published datasets should account for solvent effects, concentration dependencies, and measurement techniques. Advanced computational modeling (MD simulations) can predict conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.